

In Vivo Efficacy of Reveromycin C in Mouse Models: Current Research Landscape

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Compound of Interest

Compound Name: Reveromycin C

Cat. No.: B15601952

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A comprehensive review of published scientific literature reveals a notable absence of in vivo efficacy studies specifically for **Reveromycin C** in mouse models of cancer. While the Reveromycin family of compounds, particularly Reveromycin A, has been investigated for its anti-cancer and other biological activities, specific data regarding the in vivo anti-tumor effects of **Reveromycin C**, including quantitative metrics from mouse models, detailed experimental protocols, and associated signaling pathways, are not available in the public domain.

Initial research identified several compounds in the Reveromycin family (A, B, C, and D) as inhibitors of the mitogenic activity of epidermal growth factor (EGF).[1] However, subsequent in-depth preclinical and in vivo studies have concentrated almost exclusively on Reveromycin A.

For researchers and drug development professionals interested in the anti-cancer potential of this class of compounds, the extensive data available for Reveromycin A may serve as a valuable reference point. Studies on Reveromycin A have demonstrated its efficacy in mouse models of multiple myeloma and have elucidated its mechanism of action, which involves the inhibition of isoleucyl-tRNA synthetase, particularly in the acidic tumor microenvironment.[2][3]

Given the lack of specific in vivo data for **Reveromycin C**, we recommend considering the available information on Reveromycin A for preliminary research and experimental design. Should you wish to proceed with a detailed overview of the in vivo efficacy of Reveromycin A, including experimental protocols, quantitative data from mouse models, and signaling pathway diagrams, please provide further instruction. This information could provide a foundational understanding for potential future investigations into **Reveromycin C**.

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References

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- 2. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
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